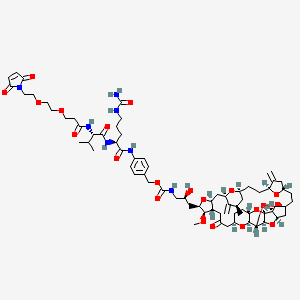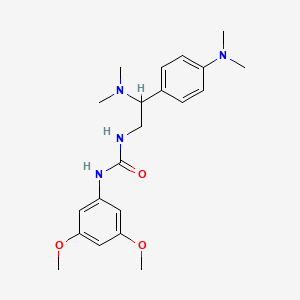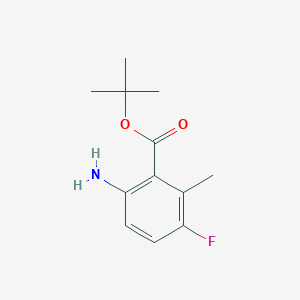
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H13BrN4O3S2 and its molecular weight is 465.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
Compounds containing thiadiazole units, similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, especially zinc phthalocyanine derivatives substituted with thiadiazole, demonstrate high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy (PDT) in cancer treatment. Their effectiveness in generating singlet oxygen, a crucial species in PDT, highlights their potential application in treating various cancers through light-mediated therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Thiadiazole derivatives have been investigated for their antimicrobial properties against various pathogens. Studies on different thiadiazole compounds have shown promising in vitro activities against bacteria, fungi, and even protozoan parasites, suggesting a wide range of potential applications in developing new antimicrobial agents. The ability of these compounds to interact with specific microbial enzymes or structural components can lead to the development of novel treatments for infections resistant to current antibiotics (Brockmann et al., 2014).
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These compounds have shown significant activity in models of seizure, comparing favorably with established anticonvulsant drugs. The synthesis and evaluation of such derivatives underscore the therapeutic potential of thiadiazole-based compounds in managing seizure disorders, providing a basis for further preclinical and clinical studies to explore their efficacy and safety in epilepsy treatment (Sych et al., 2018).
Antituberculosis Agents
The ongoing battle against tuberculosis (TB) has led to the exploration of thiadiazole derivatives as potential antituberculosis agents. Some compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of TB. These findings open avenues for the development of new TB therapies, especially in the face of rising resistance to current drugs. The structure-activity relationship (SAR) studies of these derivatives can further inform the design of more potent and selective antituberculosis drugs (Foroumadi et al., 2004).
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-2-5-12(8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASAILMCUBZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxaspiro[2.4]heptan-4-one](/img/structure/B2985369.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)

![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)


![Thieno[3,2-b]furan](/img/structure/B2985385.png)
![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
